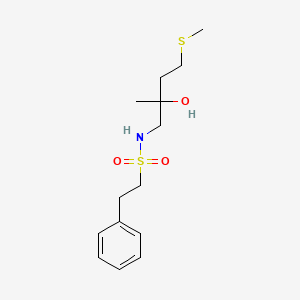

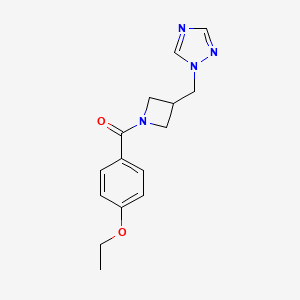

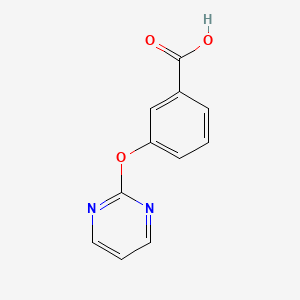

![molecular formula C11H22N2O3S B2966773 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2445791-65-9](/img/structure/B2966773.png)

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carbamates like “Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate” often involves the use of amination (carboxylation) or rearrangement . Palladium-catalyzed cross-coupling reactions are commonly used .Molecular Structure Analysis

The molecular structure of “this compound” is unique and contributes to its diverse applications in scientific research. The molecular formula is C11H22N2O3S.Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to its unique structure. For instance, palladium-catalyzed cross-coupling reactions are possible .Applications De Recherche Scientifique

Organic Synthesis and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These findings highlight their importance as building blocks in organic synthesis due to their versatility and reactivity (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

A specific application in asymmetric Mannich reactions where tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized underscores the role of these compounds in synthesizing chiral amino carbonyl compounds, which are crucial for producing enantiomerically pure pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

Intermediate for Enantioselective Synthesis

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is significant in the development of antiviral and anticancer nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Transformations of Amino Protecting Groups

Research into silyl carbamates, specifically the N-tert-butyldimethylsilyloxycarbonyl group, shows their application in the chemoselective transformation of amino protecting groups. This adaptability allows for the smooth transition between different protected forms of amines, facilitating complex organic syntheses (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, highlighting their versatility and efficiency in synthesizing a wide range of highly enantioenriched amines. This capability is crucial for the development of pharmaceuticals and agrochemicals where stereochemistry plays a key role in efficacy (Ellman, Owens, & Tang, 2002).

Cyclizative CO2 Fixation

A novel application involves the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite (t-BuOI) and represents a green chemistry approach to utilizing CO2 as a raw material in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Propriétés

IUPAC Name |

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNNGEZEYSNRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

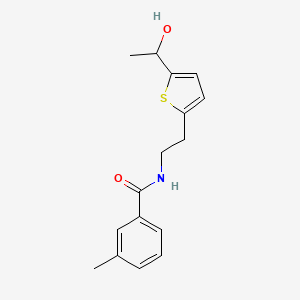

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)

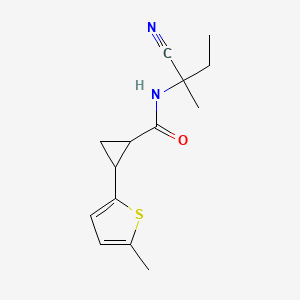

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

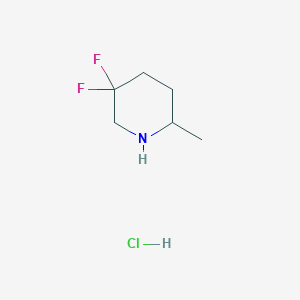

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)